N,N-Dimethyl-1H-1,2,4-triazole-1-acetamide N,N-Dimethyl-1H-1,2,4-triazole-1-acetamide
Brand Name: Vulcanchem
CAS No.: 81041-92-1
VCID: VC21143825
InChI: InChI=1S/C6H10N4O/c1-9(2)6(11)3-10-5-7-4-8-10/h4-5H,3H2,1-2H3
SMILES: CN(C)C(=O)CN1C=NC=N1
Molecular Formula: C6H10N4O
Molecular Weight: 154.17 g/mol

N,N-Dimethyl-1H-1,2,4-triazole-1-acetamide

CAS No.: 81041-92-1

Cat. No.: VC21143825

Molecular Formula: C6H10N4O

Molecular Weight: 154.17 g/mol

* For research use only. Not for human or veterinary use.

N,N-Dimethyl-1H-1,2,4-triazole-1-acetamide - 81041-92-1

Specification

CAS No. 81041-92-1
Molecular Formula C6H10N4O
Molecular Weight 154.17 g/mol
IUPAC Name N,N-dimethyl-2-(1,2,4-triazol-1-yl)acetamide
Standard InChI InChI=1S/C6H10N4O/c1-9(2)6(11)3-10-5-7-4-8-10/h4-5H,3H2,1-2H3
Standard InChI Key PEIGUBGJPQFXLD-UHFFFAOYSA-N
SMILES CN(C)C(=O)CN1C=NC=N1
Canonical SMILES CN(C)C(=O)CN1C=NC=N1

Introduction

Chemical Identity and Properties

Basic Information

N,N-Dimethyl-1H-1,2,4-triazole-1-acetamide is characterized by the following identifiers:

ParameterValue
CAS Number81041-92-1
Molecular FormulaC₆H₁₀N₄O
Molecular Weight154.17 g/mol
Exact Mass154.08546096
InChIInChI=1S/C6H10N4O/c1-9(2)6(11)3-10-5-7-4-8-10/h4-5H,3H2,1-2H3
InChI KeyPEIGUBGJPQFXLD-UHFFFAOYSA-N

The compound consists of a 1,2,4-triazole ring with an N-substituted acetamide group where the nitrogen atom bears two methyl groups . This structural arrangement gives the compound its unique chemical and biological properties.

Structural Features

N,N-Dimethyl-1H-1,2,4-triazole-1-acetamide contains a five-membered 1,2,4-triazole heterocyclic ring system that is characterized by three nitrogen atoms at positions 1, 2, and 4 of the ring . The triazole ring exhibits sp² hybridization and has an N-substituted acetamide group at position 1, where the nitrogen of the acetamide is further substituted with two methyl groups .

The compound's structural arrangement can be visualized as follows:

  • 1,2,4-triazole core (five-membered ring with three nitrogens)

  • Methylene (-CH₂-) linker connecting the triazole to the amide

  • Dimethylated amide group (N,N-dimethylacetamide moiety)

This specific arrangement contributes significantly to the compound's reactivity patterns and biological activity profile.

Synthesis Methods

General Approaches to 1,2,4-Triazole Synthesis

The synthesis of 1,2,4-triazole derivatives, including N,N-Dimethyl-1H-1,2,4-triazole-1-acetamide, can be accomplished through various synthetic routes:

Cyclization of Hydrazine Derivatives

One common approach involves the cyclization of hydrazine derivatives. For example, 1,2,4-triazoles can be prepared through the reaction of formamide and hydrazines under microwave irradiation without requiring a catalyst .

Copper-Catalyzed Synthesis

1,3-disubstituted-1,2,4-triazoles can be synthesized by reacting amidine and trialkyl amines with K₃PO₄ as a base in the presence of a copper (II) catalyst . Similarly, 1,5-disubstituted-1,2,4-triazoles can be prepared using copper (II) as a catalyst, providing a regioselective method with wide substrate compatibility and high yields .

Iodine-Mediated Synthesis

An environmentally friendly approach involves I₂-mediated oxidative N-S and C-N bond formations for synthesizing novel 1,2,4-triazoles from isothiocyanates . Additionally, 1,2,4-triazoles can be synthesized from aliphatic amines and hydrazones using a cascade C-H functionalization and oxidative aromatization sequence under iodine catalysis .

N-Alkylation and Functionalization

The specific synthesis of N,N-Dimethyl-1H-1,2,4-triazole-1-acetamide likely involves N-alkylation of the 1,2,4-triazole ring. When sodium methoxide in methanol is used as the base, 1,2,4-triazole can be alkylated at the N1 position .

For the preparation of the acetamide portion, the reaction would typically involve the coupling of N-alkylated 1,2,4-triazole with N,N-dimethylacetamide derivatives. This may be achieved through nucleophilic substitution reactions under appropriate conditions.

Biological and Pharmacological Activities

General Triazole Biological Activity

1,2,4-triazole derivatives, including compounds related to N,N-Dimethyl-1H-1,2,4-triazole-1-acetamide, have demonstrated numerous biological activities:

Anticancer Properties

Mercapto-substituted 1,2,4-triazoles play an important role in chemopreventive and chemotherapeutic effects on cancer . Research has shown that certain 1,2,4-triazole derivatives exhibit anticancer activity against liver cancer, particularly the HepG2 cell line .

Antimicrobial Activities

1,2,4-triazoles have attracted significant attention in medicinal and pharmaceutical fields due to their various biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, antitubercular, analgesic, antibacterial, and anti-HIV properties .

Antifungal Properties

Several commercially available drugs containing the 1,2,4-triazole moiety, such as fluconazole, demonstrate significant antifungal activity . The 1,2,4-triazole scaffold is a key feature in many antifungal agents.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor in biological systems. This inhibitory activity may contribute to its possible therapeutic applications.

Antimicrobial Properties

Like other 1,2,4-triazole derivatives, N,N-Dimethyl-1H-1,2,4-triazole-1-acetamide has been explored for potential therapeutic properties, including antifungal and antibacterial activities.

Mode of Action and Pharmacological Mechanisms

Target Interactions

N,N-Dimethyl-1H-1,2,4-triazole-1-acetamide and similar 1,2,4-triazole derivatives interact with their biological targets through specific mechanisms:

Hydrogen Bonding

The compound can form hydrogen bonds with different targets, which improves its pharmacokinetic properties. This hydrogen bonding capability is crucial for its interaction with biological receptors and enzymes.

Enzyme Inhibition Pathways

1,2,4-triazole derivatives can inhibit the biosynthesis of certain plant hormones and may interfere with specific enzymatic pathways in microorganisms and cancer cells. This inhibitory activity forms the basis for many of their biological effects.

Research Applications

Chemical Synthesis Applications

N,N-Dimethyl-1H-1,2,4-triazole-1-acetamide serves as a valuable building block for the synthesis of more complex molecules in chemical research. Its structural features make it suitable for various chemical transformations and derivatizations.

Agricultural Applications

1,2,4-triazole derivatives, including compounds similar to N,N-Dimethyl-1H-1,2,4-triazole-1-acetamide, have applications in agriculture . They can serve as herbicides, fungicides, and plant growth regulators.

Material Science Applications

Beyond biological applications, 1,2,4-triazole compounds have gained prominence in material science:

Energetic Materials

1,2,4-triazoles are used in the development of energetic materials due to their exceptional properties such as thermal stability and coordination ability .

Functional Materials

These compounds play a significant role in the development of functional materials for sensors, catalysis, and energy storage . Their unique electronic properties make them suitable for these applications.

Catalysis

N,N-Dimethyl-1H-1,2,4-triazole-1-acetamide is utilized in the development of new materials and as a catalyst in various chemical reactions. The triazole ring provides specific coordination sites that can be exploited in catalytic systems.

Similar Compounds and Structural Analogs

Structural Relatives

Several compounds structurally related to N,N-Dimethyl-1H-1,2,4-triazole-1-acetamide have been synthesized and studied:

CompoundStructural Difference
N,N-dimethyl-2-(1H-1,2,4-triazol-1-yl)ethylamineContains an amine instead of amide
N,N-dimethyl-2-(1H-1,2,4-triazol-1-yl)propionamideAdditional methyl group in the linker
N,N-dimethyl-2-(1H-1,2,4-triazol-1-yl)butyramideExtended carbon chain in the linker

These structural analogs may exhibit similar properties but with subtle differences in biological activity and chemical reactivity.

Deuterated Analog

A deuterated version of the compound, N,N-Dimethyl-1H-1,2,4-triazole-1-acetamide-d6, has been synthesized for specific analytical and research applications . This compound has six deuterium atoms replacing hydrogens, typically on the methyl groups and potentially on the methylene linker. It has applications as a labelled analogue in the preparation of herbicides and analytical standards .

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